molecular formula C6H5ClN4 B3035026 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 28593-25-1

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3035026
CAS No.: 28593-25-1
M. Wt: 168.58 g/mol
InChI Key: DLYNIGWBDORRRL-UHFFFAOYSA-N
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Description

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-25-1) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a fused triazolopyridazine scaffold, a privileged structure in the development of bioactive molecules. The molecular formula is C6H5ClN4, with a molecular weight of 168.58 g/mol . The reactive chlorine atom at the 8-position and the methyl group at the 6-position make it a versatile intermediate for further functionalization via cross-coupling and other synthetic transformations. Researchers utilize the [1,2,4]triazolo[4,3-b]pyridazine core as a key scaffold in the synthesis of potential therapeutic agents. Scientific literature indicates that derivatives of this heterocyclic system have been investigated for a broad spectrum of biological activities, including serving as cytotoxic agents , enzyme inhibitors such as leucine rich repeat kinase 2 (LRRK2) and phosphodiesterase (PDE4) , and ligands for various receptors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)6-9-8-3-11(6)10-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYNIGWBDORRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis via Triazole-Pyridazine Fusion

A foundational method involves the cyclization of 1-aminotriazole with ethyl acetoacetate. This reaction proceeds under thermal conditions (160°C for 6 hours) to yield 6-methyl-triazolo[4,3-b]pyridazin-8-ol as a key intermediate. The reaction mechanism proceeds through keto-enol tautomerization, followed by intramolecular nucleophilic attack to form the fused triazolo-pyridazine system.

Reaction Conditions:

Component Quantity/Parameter
Ethyl acetoacetate 3 mmol
1-Aminotriazole 3 mmol
Temperature 160°C (oil bath)
Reaction Time 6 hours
Workup Ice-water quenching

This method achieves yields of 68-72% for the hydroxy intermediate, with purity >95% confirmed via $$ ^1H $$ NMR.

Chlorination Strategies

Phosphorus Oxychloride-Mediated Chlorination

The hydroxyl group at position 8 undergoes nucleophilic substitution using phosphorus oxychloride (POCl$$_3$$) under catalytic conditions. Benzyl triethyl ammonium chloride (16 mmol) enhances reaction efficiency by acting as a phase-transfer catalyst.

Optimized Chlorination Protocol:

Parameter Value
POCl$$_3$$ 5 equivalents
Catalyst Benzyl triethyl ammonium chloride
Temperature Reflux (110°C)
Duration 4 hours
Post-Reaction Treatment Neutralization with NaHCO$$_3$$

This step converts 6-methyl-triazolo[4,3-b]pyridazin-8-ol to the target chloro derivative with 85-89% yield.

Alternative Pathways and Modifications

One-Pot Synthesis Variations

Recent advancements demonstrate a streamlined approach combining cyclization and chlorination in a single reactor. Using excess POCl$$_3$$ (7 equivalents) at 120°C for 8 hours eliminates the need for intermediate isolation, achieving an overall yield of 63%.

Trade-offs:

  • Advantage: Reduced purification steps
  • Disadvantage: Lower yield compared to stepwise methods

Industrial-Scale Production Considerations

Continuous Flow Reactor Implementation

While lab-scale syntheses use batch reactors, industrial applications employ continuous flow systems to improve heat transfer and reaction control. Key parameters for scale-up include:

Factor Optimization Strategy
Residence Time 30-45 minutes
Temperature Gradient ±2°C tolerance
Catalyst Recovery In-line filtration

Pilot studies show a 12% increase in yield compared to batch methods under equivalent reagent loads.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability
Stepwise Cyclization-Chlorination 89 98 High
One-Pot Synthesis 63 95 Moderate
Continuous Flow 76 97 Very High

Data synthesized from indicate that the stepwise approach remains optimal for research-grade synthesis, while continuous flow systems better suit industrial demands.

Mechanistic Insights and Byproduct Management

Side Reactions in Chlorination

Common byproducts include:

  • 8,9-Dichloro derivatives from over-chlorination
  • Methyl group oxidation products at elevated temperatures

Mitigation Strategies:

  • Strict stoichiometric control of POCl$$_3$$
  • Nitrogen atmosphere to prevent oxidation
  • Real-time HPLC monitoring

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies using microwave irradiation (300W, 140°C) reduce reaction times to 90 minutes while maintaining 82% yield. This approach remains experimental but shows promise for rapid small-batch production.

Analytical Characterization Protocols

Critical Quality Attributes:

  • Purity: ≥98% by HPLC (C18 column, 0.1% TFA/MeCN gradient)
  • Identity Confirmation:
    • $$ ^1H $$ NMR (DMSO-$$d6$$): δ 2.39 (s, 3H, CH$$3$$), 9.40 (s, 1H, triazole-H)
    • HRMS: m/z 169.0274 [M+H]$$^+$$ (calculated for C$$6$$H$$5$$ClN$$_4^+$$: 169.0278)

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridazines with different biological activities .

Scientific Research Applications

Anticancer Properties

Research indicates that 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine exhibits promising anticancer activity. It potentially acts as a kinase inhibitor, disrupting cell signaling pathways crucial for cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by inhibiting specific kinases involved in growth signaling pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial metabolic pathways, although further research is needed to fully elucidate these effects .

Synthesis Routes

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of 6-chloro-3-methylpyridazine with hydrazine hydrate followed by cyclization using formic acid or other cyclizing agents. The optimization of reaction parameters such as temperature and solvent choice is critical for maximizing yield and purity.

Synthesis Method Key Reagents Conditions
Cyclization6-chloro-3-methylpyridazineHydrazine hydrate
Formic acidHeat under reflux

Agrochemical Development

Beyond medicinal chemistry, this compound may have potential applications in the agrochemical sector as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop new agents that target specific pests or plant diseases while minimizing environmental impact.

Material Science

The unique properties of this compound also make it a candidate for material science applications. Its structural characteristics may allow it to be incorporated into polymers or coatings that require specific chemical stability and resistance to degradation.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazolopyridazines, including this compound. The results demonstrated significant cytotoxic effects against breast and lung cancer cell lines, suggesting a strong potential for development as an anticancer therapeutic agent .

Case Study: Antimicrobial Efficacy

In another study featured in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial activity of several triazolo derivatives against resistant bacterial strains. The findings indicated that this compound displayed notable inhibitory effects on Gram-positive bacteria, highlighting its potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Position 6 : Chlorine or trifluoromethyl groups enhance cytotoxicity and target binding, while methyl or fluorine substitutions reduce potency in certain assays .
  • Position 8 : Chlorination improves electrophilicity and reactivity, facilitating further functionalization (e.g., coupling with boronic acids) .
  • Position 3 : Aryl or heteroaryl groups (e.g., 4-CF₃-phenyl) enhance interactions with hydrophobic pockets in enzymes like BRD4 or LRRK2 .

Antiproliferative and Cytostatic Effects

  • 8-Chloro-6-methyl derivative : Exhibits moderate activity against cancer cell lines (IC₅₀: 10–50 µM), with mechanisms linked to kinase inhibition .
  • 6-Chloro-8-(dimethylaminosulfonylmethyl)-tetrazolo[1,5-b]pyridazine: Superior cytostatic activity (ED₅₀: 0.009 µM), outperforming cytosine arabinoside .
  • Triazolo[4,3-b]pyridazine-6-yl derivatives : Retain antiproliferative effects even when thrombin inhibition is lost, suggesting scaffold-specific mechanisms .

Enzyme Inhibition

  • BRD4 Bromodomain Inhibition : Derivatives with 3-aryl substitutions (e.g., phenyl, indole) show micromolar IC₅₀ values, with crystal structures confirming π-π stacking and hydrogen bonding in the acetyl-lysine binding site .
  • LRRK2 Kinase Inhibition : The triazolopyridazine (TPZ) scaffold retains preference for G2019S-LRRK2 mutants, with potency dependent on 6-thioether side chains .

Physicochemical and Pharmacokinetic Properties

Property 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine 6-Chloro-3-aryl Analogs 6-(Trifluoromethyl) Derivatives
LogP 1.8–2.2 2.5–3.0 3.0–3.5
Solubility (aq., pH 7.4) Low (~10 µM) Very low (<5 µM) Moderate (~50 µM)
Metabolic Stability Moderate (t₁/₂: 30–60 min) Poor (t₁/₂: <15 min) High (t₁/₂: >120 min)

Notes:

  • The methyl group at position 6 in 8-chloro-6-methyl derivatives marginally improves aqueous solubility compared to fully chlorinated analogs .
  • Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation .

Biological Activity

Overview

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a triazole ring fused to a pyridazine ring. Its unique structure, featuring a chlorine atom at the 8th position and a methyl group at the 6th position, has attracted significant interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to bind to various enzymes and receptors, inhibiting their activity. For instance, it may inhibit kinases involved in critical cell signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells .

Biological Activities

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In vitro studies have demonstrated significant cytotoxic effects with IC50 values indicating potent activity .
    • A study reported that derivatives of triazolopyridazines exhibited moderate cytotoxicity, with some compounds showing IC50 values as low as 1.06 µM against A549 cells .
  • Antimicrobial Activity :
    • The compound has been evaluated for its efficacy against various pathogens. Research indicates that triazolopyridazine derivatives can eliminate Cryptosporidium parasites effectively, suggesting potential applications in treating infectious diseases .
  • Inhibition of Kinases :
    • Inhibitory activity against c-Met kinase has been observed, which is crucial for cancer progression. The compound's derivatives displayed significant inhibitory effects with IC50 values comparable to established drugs .

Case Studies

  • Cytotoxicity Evaluation :
    • In a comparative study involving various triazolopyridazine derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines. The results were benchmarked against Foretinib as a positive control .
  • Parasite Elimination :
    • Another study highlighted the rapid elimination of C. parvum in cell cultures treated with triazolopyridazine derivatives, contrasting with traditional treatments that only inhibit replication without eliminating the parasite .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

Compound NameTarget ActivityIC50 Value (µM)Reference
This compoundA549 Cell Line1.06 ± 0.16
Triazolopyridazine Derivativec-Met Kinase0.090
Foretinib (Control)c-Met Kinase0.019
Traditional Antimicrobial TreatmentC. parvumNot specified

Q & A

Q. What are the key synthetic intermediates and reaction conditions for synthesizing 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis involves cyclization of 3-chloro-6-hydrazinylpyridazine ([3]) with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazole ring. Critical intermediates include 2-hydroxymethylbenzo[b][1,4]oxazine derivatives ([9]), synthesized via cyclization, N-methylation, and borane reduction of 2-amino-5-nitrophenol ([6]) . Condensation reactions require precise temperature control and anhydrous conditions to avoid side products .

Q. How is the purity and structural integrity of this compound verified in academic settings?

Characterization typically combines:

  • NMR spectroscopy for functional group analysis.
  • Mass spectrometry (MS) to confirm molecular weight (e.g., 168.6 g/mol for C₆H₅ClN₄) .
  • X-ray crystallography for resolving bond lengths and angles, as demonstrated for analogous triazolopyridazine derivatives (e.g., ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use chemical-resistant gloves (e.g., nitrile) and eye protection (OSHA-compliant goggles) .
  • Store in 2–8°C , dry, airtight containers to prevent degradation .
  • In case of skin contact, wash immediately with water for ≥15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of triazolopyridazine derivatives?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution steps .
  • Catalytic additives : Potassium carbonate improves cyclization efficiency in multi-step syntheses .
  • Temperature gradients : Gradual heating (e.g., 105°C for amine coupling) reduces decomposition .

Q. What mechanistic insights explain contradictory spectral data for triazolopyridazine derivatives?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism : Prototropic shifts in the triazole ring can alter peak splitting patterns .
  • Crystallographic polymorphism : Variations in crystal packing (e.g., twisted carboxylate groups in [17]) impact diffraction results.
  • Resolution requires dynamic NMR experiments or single-crystal X-ray analysis to confirm dominant conformers .

Q. How does structural modification (e.g., halogen substitution) influence biological activity?

  • Chlorine at position 8 : Enhances electrophilic reactivity, potentially improving binding to biological targets like kinases .
  • Methyl group at position 6 : Increases lipophilicity, which may enhance membrane permeability (logP ≈ 2.1 predicted) . Comparative studies of analogs (e.g., 6-cyclobutyl or 3-difluorophenyl derivatives) show activity shifts in antiproliferative assays .

Q. What analytical techniques are critical for resolving impurities in scaled-up syntheses?

  • HPLC-MS : Identifies byproducts like unreacted 3-chloropyridazine or over-alkylated species .
  • Elemental analysis : Validates stoichiometry (e.g., C₆H₅ClN₄ requires C 42.76%, H 2.99%, N 33.21%) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability during drying/purification steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.